teprenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is a potassium salt of 4-sulfobenzoic acid, which is a derivative of benzoic acid with a sulfonic acid group attached to the benzene ring. It has a molecular formula of C7H6KO5S and a molecular weight of 241.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of potassium 4-sulfobenzoic acid involves the continuous sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of halogenated or nitrated derivatives of potassium 4-sulfobenzoic acid.

Scientific Research Applications

Gastroprotective Effects

Teprenone has been extensively studied for its gastroprotective properties, particularly in preventing gastrointestinal injuries associated with non-steroidal anti-inflammatory drugs (NSAIDs) and low-dose aspirin.

Clinical Studies

- Prevention of NSAID-Induced Gastrointestinal Injury : A systematic review and meta-analysis revealed that this compound significantly reduces the incidence of gastrointestinal ulcers by approximately 63% in patients taking NSAIDs over a 12-week period. This was corroborated by seven randomized controlled trials (RCTs) which demonstrated a statistically significant reduction in gastrointestinal symptoms compared to control groups .

- Efficacy in Low-Dose Aspirin Users : Another randomized, placebo-controlled study focused on patients requiring low-dose aspirin for cardiovascular protection. The study found that this compound reduced the incidence of gastroduodenal ulcers and improved gastric mucosal health after 12 weeks .

| Study | Population | This compound Dosage | Control | Outcomes |

|---|---|---|---|---|

| Chitapanarux et al. | Aspirin-naïve patients | 50 mg thrice daily | Placebo | Significant reduction in GI ulcers |

| Takeuchi et al. | Patients on low-dose aspirin | 50 mg thrice daily | Famotidine | Better reduction in Modified Lanza Score with famotidine |

Neuroprotective Effects

This compound is also being investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease.

Clinical Findings

- A randomized, double-blind study evaluated this compound's efficacy when combined with donepezil in patients with mild to moderate Alzheimer's disease. The results indicated improvements in cognitive function as measured by the Japanese version of the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-J cog) over a 12-month period .

Cancer Treatment Potential

Recent studies have suggested that this compound may have applications in oncology, particularly for ovarian cancer treatment.

Research Insights

- A patent application highlighted the potential of this compound and its derivatives in preparing medications for preventing and treating ovarian cancer. The all-trans isomer of this compound demonstrated higher efficacy compared to its cis counterparts, indicating its promise as a therapeutic agent against this malignancy .

Cellular Protection Mechanisms

This compound has been shown to induce heat shock proteins, which play a critical role in cellular protection under stress conditions. This property is particularly relevant in cryopreservation protocols where this compound can enhance cell viability during freezing processes .

Mechanism of Action

The mechanism of action of potassium 4-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Potassium 4-sulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives, such as:

- Sodium 4-sulfobenzoic acid

- Ammonium 4-sulfobenzoic acid

- Lithium 4-sulfobenzoic acid

Uniqueness

The potassium salt form of 4-sulfobenzoic acid offers unique solubility and reactivity properties compared to its sodium, ammonium, and lithium counterparts. These differences can influence its behavior in chemical reactions and its applications in various fields.

Q & A

Basic Research Questions

Q. What experimental models are established for evaluating teprenone’s gastroprotective efficacy, and how should they be optimized?

- Methodological Answer : this compound’s efficacy is typically assessed using in vivo rodent models (e.g., ethanol-induced gastric ulcers) and in vitro cell cultures (e.g., human gastric epithelial cells). Key parameters include mucosal prostaglandin E2 (PGE2) levels, oxidative stress markers (e.g., malondialdehyde), and histopathological scoring . Optimization involves controlling variables like fasting duration, dosage consistency (e.g., 50–150 mg/kg in rodents), and standardization of injury induction protocols. Researchers should validate models against clinical endpoints (e.g., ulcer healing rates in human trials) to ensure translational relevance .

Q. How do researchers validate this compound’s mechanism of action in preclinical studies?

- Methodological Answer : Mechanistic validation requires a multi-modal approach:

- Pharmacological inhibition : Blocking cyclooxygenase (COX) pathways to assess this compound’s dependency on prostaglandin synthesis.

- Gene expression analysis : Quantifying mRNA levels of mucosal repair genes (e.g., TGF-β1, VEGF) via qPCR.

- Protein assays : Measuring COX-1/COX-2 activity and PGE2 concentrations using ELISA .

- Control groups : Comparing results with known gastroprotectants (e.g., omeprazole) to contextualize efficacy .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in diverse patient subgroups be reconciled?

- Methodological Answer : Contradictions often arise from heterogeneity in study populations (e.g., age, comorbidities like H. pylori infection). To address this:

- Conduct meta-regression analyses to identify moderators (e.g., subgroup differences in drug metabolism).

- Use adaptive trial designs with stratified randomization based on risk factors (e.g., smoking status, NSAID use) .

- Apply multivariate statistical models to adjust for confounding variables (e.g., CYP enzyme polymorphisms affecting this compound bioavailability) .

Q. What methodologies are optimal for determining this compound’s long-term safety and off-target effects?

- Methodological Answer :

- Longitudinal cohort studies : Track adverse events (e.g., hepatic enzyme elevation) over ≥12 months using electronic health records (EHRs) and standardized toxicity grading (e.g., CTCAE v5.0) .

- Omics profiling : Perform metabolomics to detect off-target lipid peroxidation or gut microbiota shifts.

- Comparative effectiveness research : Contrast this compound with proton pump inhibitors (PPIs) in real-world settings to evaluate risk-benefit ratios .

Q. How should researchers design studies to investigate this compound’s interactions with concomitant therapies (e.g., anticoagulants)?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Use crossover designs to assess drug-drug interactions (DDIs) in healthy volunteers. Measure this compound’s plasma concentration when co-administered with warfarin or clopidogrel .

- In vitro cytochrome P450 assays : Identify enzymes involved in this compound metabolism (e.g., CYP3A4) to predict DDIs .

- Computational modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interaction risks in vulnerable populations (e.g., elderly patients) .

Q. Data Contradiction and Analysis

Q. What statistical approaches are recommended for resolving discrepancies in this compound’s dose-response relationships?

- Methodological Answer :

- Bayesian hierarchical models : Account for variability across studies by pooling data while preserving study-specific effects .

- Sensitivity analyses : Test robustness of findings by excluding outliers or adjusting for publication bias (e.g., funnel plots) .

- Dose-response meta-analysis : Aggregate data from Phase II trials to identify non-linear relationships and optimal dosing thresholds .

Q. Ethical and Regulatory Considerations

Q. How can researchers balance open data sharing with patient privacy in this compound trials?

- Methodological Answer :

- Implement de-identification protocols : Remove direct identifiers (e.g., names) and apply k-anonymity to demographic data .

- Use controlled-access repositories : Share data via platforms like ClinicalStudyDataRequest.com , requiring ethical approval for access .

- Dynamic consent frameworks : Allow participants to specify data reuse preferences (e.g., excluding commercial research) .

Properties

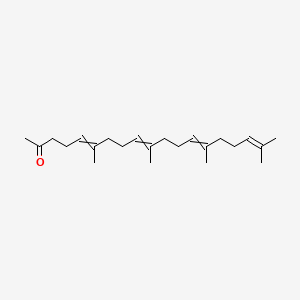

Molecular Formula |

C23H38O |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3 |

InChI Key |

HUCXKZBETONXFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.